molecular formula C17H22ClN5 B15119837 2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B15119837
M. Wt: 331.8 g/mol
InChI Key: MLONWWRGLLVAAB-UHFFFAOYSA-N
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Description

2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps. One common method involves the reaction of 3-chlorobenzyl chloride with piperazine to form 4-[(3-chlorophenyl)methyl]piperazine. This intermediate is then reacted with N,N-dimethylpyrimidin-4-amine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A second-generation antihistamine with a similar piperazine structure.

    Hydroxyzine: An antihistamine and anxiolytic with a related chemical structure.

    Aripiprazole: An antipsychotic with a piperazine moiety.

Uniqueness

2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is unique due to its combination of a piperazine ring with a pyrimidine ring and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C17H22ClN5

Molecular Weight

331.8 g/mol

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C17H22ClN5/c1-21(2)16-6-7-19-17(20-16)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3

InChI Key

MLONWWRGLLVAAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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